Pacidamycin D

Description

2-[[1-[[3-[2-Aminopropanoyl(methyl)amino]-1-[[(Z)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoylamino]-3-(1H-indol-3-yl)propanoic acid has been reported in Streptomyces coeruleorubidus with data available.

isolated from the fermentation broth of the Streptomyces coeruleorubiduns strain; structure in first source

Properties

Molecular Formula |

C32H41N9O10 |

|---|---|

Molecular Weight |

711.7 g/mol |

IUPAC Name |

2-[[1-[[3-[2-aminopropanoyl(methyl)amino]-1-[[(Z)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoylamino]-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C32H41N9O10/c1-15(33)28(46)40(4)17(3)25(27(45)35-14-19-12-23(42)29(51-19)41-10-9-24(43)38-32(41)50)39-26(44)16(2)36-31(49)37-22(30(47)48)11-18-13-34-21-8-6-5-7-20(18)21/h5-10,13-17,22-23,25,29,34,42H,11-12,33H2,1-4H3,(H,35,45)(H,39,44)(H,47,48)(H2,36,37,49)(H,38,43,50)/b19-14- |

InChI Key |

PBFVZISIBPPZNE-RGEXLXHISA-N |

Isomeric SMILES |

CC(C(C(=O)N/C=C\1/CC(C(O1)N2C=CC(=O)NC2=O)O)NC(=O)C(C)NC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)N(C)C(=O)C(C)N |

Canonical SMILES |

CC(C(C(=O)NC=C1CC(C(O1)N2C=CC(=O)NC2=O)O)NC(=O)C(C)NC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)N(C)C(=O)C(C)N |

Synonyms |

pacidamycin D |

Origin of Product |

United States |

Foundational & Exploratory

Discovery of Pacidamycin D from Streptomyces coeruleorubidus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery of Pacidamycin D, a nucleoside-peptide antibiotic produced by the bacterium Streptomyces coeruleorubidus. Pacidamycins exhibit a narrow but significant spectrum of activity, primarily targeting the opportunistic pathogen Pseudomonas aeruginosa.[1] This document outlines the biosynthesis, fermentation, isolation, and bioactivity of this compound, presenting key data and experimental methodologies.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the production and bioactivity of this compound and related compounds.

Table 1: Production Yields of Pacidamycins

| Production Method | Titer | Reference |

| Initial Fermentation | 1-2 mg/L | [2] |

| Strain Selection, Medium Manipulation, and Amino Acid Feeding | >100 mg/L | [2] |

| Engineered S. coeruleorubidus (for Pacidamycin 4) | ~1.2 mg/L | [3] |

Table 2: Bioactivity of Pacidamycins against Pseudomonas aeruginosa

| Parameter | Value | Reference |

| Minimum Inhibitory Concentration (MIC) Range | 8 to 64 µg/ml | [1] |

| MIC for Wild-Type Strain (PAO1) | 4 to 16 µg/ml | [2] |

| Frequency of High-Level Resistance | ~2 x 10⁻⁶ | [2] |

| MIC in High-Level Resistant Mutants | 512 µg/ml | [2] |

Experimental Protocols

The following sections detail the generalized experimental protocols for the fermentation of Streptomyces coeruleorubidus and the isolation of this compound. While specific, detailed protocols for this compound are not exhaustively available in public literature, the following represents a standard approach based on available information and common practices for similar natural products.

Fermentation of Streptomyces coeruleorubidus**

The production of this compound is achieved through submerged fermentation of Streptomyces coeruleorubidus. The following is a representative protocol.

2.1.1. Culture Medium

A common medium for the growth of Streptomyces species is the GYM Streptomyces Medium. For enhanced production of pacidamycins, the fermentation medium can be supplemented with component amino acids.[2]

GYM Streptomyces Medium Composition:

| Component | Concentration (g/L) |

| Glucose | 4.0 |

| Yeast Extract | 4.0 |

| Malt Extract | 10.0 |

| CaCO₃ | 2.0 |

| Agar (for solid medium) | 18.0 |

| Distilled Water | to 1 L |

2.1.2. Fermentation Parameters

-

Inoculation: A seed culture of S. coeruleorubidus is prepared by inoculating a suitable seed medium and incubating for 2-3 days at 28-30°C with shaking.

-

Production Culture: The production medium is inoculated with the seed culture (typically 5-10% v/v).

-

Incubation: The production culture is incubated at 28-30°C for 5-7 days with vigorous aeration and agitation.

-

Monitoring: The production of this compound can be monitored by taking samples periodically and analyzing them using High-Performance Liquid Chromatography (HPLC).

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth is typically a multi-step process involving chromatography.[3]

2.2.1. Broth Harvesting and Extraction

-

Centrifugation: At the end of the fermentation, the broth is centrifuged to separate the mycelium from the supernatant. The supernatant contains the secreted this compound.

-

Extraction: The supernatant is subjected to extraction to concentrate the target compound.

2.2.2. Ion-Exchange Chromatography (Capture Step)

-

Resin: A suitable ion-exchange resin is packed into a column and equilibrated with a low ionic strength buffer.

-

Loading: The extracted supernatant is loaded onto the column. This compound, being a peptide, will have charged groups that interact with the resin.

-

Washing: The column is washed with the equilibration buffer to remove unbound impurities.

-

Elution: this compound is eluted from the column using a salt gradient (e.g., 0-1 M NaCl) or a pH gradient. Fractions are collected and analyzed for the presence of the target compound.

2.2.3. Reverse-Phase High-Performance Liquid Chromatography (Purification Step)

-

Column: A C18 reverse-phase HPLC column is commonly used for the purification of peptides and related compounds.

-

Mobile Phase: A typical mobile phase consists of two solvents:

-

Solvent A: Water with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1% TFA in water).

-

Solvent B: Acetonitrile with the same concentration of TFA (e.g., 0.1% TFA in acetonitrile).

-

-

Gradient Elution: The fractions containing this compound from the ion-exchange step are pooled, concentrated, and injected onto the HPLC column. A gradient of increasing acetonitrile concentration is used to elute the compounds. This compound will elute at a specific acetonitrile concentration based on its hydrophobicity.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by HPLC and mass spectrometry to confirm the purity and identity of this compound.

Visualizations

The following diagrams illustrate the general workflow for the discovery of this compound and its biosynthetic pathway.

Biosynthesis of this compound

The biosynthesis of pacidamycins is governed by a 31-kb gene cluster containing 22 open reading frames (pacA-V).[4] The assembly of this compound is a complex process involving a highly dissociated nonribosomal peptide synthetase (NRPS) system.[3][4]

The pathway can be conceptually divided into three main parts:

-

Formation of the 3'-deoxyuridine nucleoside core: This is synthesized from uridine through the action of several enzymes, including Pac5, Pac11, and Pac13.[5]

-

Synthesis of the (2S,3S)-diaminobutyric acid (DABA) residue: This key building block is derived from L-threonine, catalyzed by enzymes such as PacQ, PacS, and PacT.[4] The DABA residue is also N-methylated by the methyltransferase PacV.

-

Assembly of the peptide chain and attachment to the nucleoside: The peptide backbone is assembled by a series of dissociated NRPS enzymes, including PacO, PacP, PacL, PacJ, and PacN.[3][4] The final off-loading and cyclization to form the mature this compound is proposed to be carried out by PacI.

The unique structure of pacidamycins, with a pseudopeptide backbone and a rare ureido linkage, arises from the intricate interplay of these biosynthetic enzymes.[1] The identification of this gene cluster opens up possibilities for combinatorial biosynthesis to generate novel pacidamycin analogs with potentially improved properties.[6]

References

- 1. Revealing the first uridyl peptide antibiotic biosynthetic gene cluster and probing pacidamycin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Harnessing regulatory networks in Actinobacteria for natural product discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Identification of the biosynthetic gene cluster for the pacidamycin group of peptidyl nucleoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. conductscience.com [conductscience.com]

- 6. Pacidamycin biosynthesis: identification and heterologous expression of the first uridyl peptide antibiotic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Pacidamycin D

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and related experimental data for the uridyl tetrapeptide antibiotic, Pacidamycin D. The information is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and Stereochemistry

This compound is a member of the pacidamycin family of nucleoside antibiotics, which are characterized by a unique peptidyl-nucleoside scaffold. The core structure consists of a 3'-deoxyuridine nucleoside linked to an N-methyl 2,3-diaminobutyric acid (DABA) residue through a distinctive 4',5'-enamide linkage.[1][2] The peptide portion of this compound is a tetrapeptide. An alanine residue is attached to the β-amino group of the central DABA moiety. This alanine is, in turn, linked to a C-terminal tryptophan residue via a ureido linkage, a feature that contributes to a double inversion in the peptide chain direction.[1]

The absolute stereochemistry of the chiral centers in this compound has been determined through a combination of natural product degradation experiments and total synthesis of its hydrogenated derivative, dihydrothis compound.[3][4]

-

The proteinogenic amino acid residues, L-alanine and L-tryptophan, possess the natural (S) configuration.[3][4]

-

The non-proteinogenic amino acid, 3-methylamino-2-aminobutyric acid (DABA), has the (2S, 3S) configuration.[2][3][4]

The exocyclic enamide linkage at C4'-C5' of the deoxyuridine moiety is a key structural feature. Hydrogenation of this double bond, leading to the dihydropacidamycins, results in the formation of a new stereocenter at C4' with an (R) configuration.[3][4]

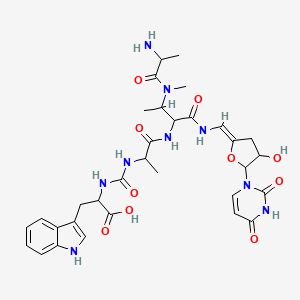

Caption: Chemical structure of this compound.

Quantitative Data

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Uridine | ||

| 6 | 7.68 (d, J = 8.1 Hz) | 141.2 |

| 5 | 5.61 (d, J = 8.1 Hz) | 102.0 |

| 1' | 5.75 (d, J = 4.0 Hz) | 88.9 |

| 2' | 4.21 (m) | 74.3 |

| 3'α | 2.15 (m) | 36.4 |

| 3'β | 1.95 (m) | |

| 4' | 4.35 (m) | 81.2 |

| 5'a | 3.58 (m) | 45.1 |

| 5'b | 3.40 (m) | |

| DABA | ||

| 2 | 4.15 (m) | 59.8 |

| 3 | 3.15 (m) | 63.2 |

| N-Me | 2.45 (s) | 34.5 |

| 4 | 1.10 (d, J = 6.8 Hz) | 15.7 |

| Alanine (β-linked) | ||

| α-CH | 4.05 (m) | 51.2 |

| β-CH₃ | 1.25 (d, J = 7.0 Hz) | 18.5 |

| Alanine (α-linked) | ||

| α-CH | 4.30 (m) | 50.8 |

| β-CH₃ | 1.30 (d, J = 7.2 Hz) | 18.9 |

| Tryptophan | ||

| α-CH | 4.60 (m) | 55.4 |

| β-CH₂a | 3.20 (dd, J = 14.5, 5.0 Hz) | 28.1 |

| β-CH₂b | 3.10 (dd, J = 14.5, 7.0 Hz) | |

| Indole NH | 10.85 (s) | |

| Indole 2 | 7.15 (s) | 124.5 |

| Indole 4 | 7.55 (d, J = 7.8 Hz) | 118.8 |

| Indole 5 | 7.05 (t, J = 7.5 Hz) | 121.5 |

| Indole 6 | 7.10 (t, J = 7.5 Hz) | 119.2 |

| Indole 7 | 7.35 (d, J = 8.0 Hz) | 111.8 |

| Indole 3a | 127.9 | |

| Indole 7a | 136.5 | |

| Carbonyls | ||

| Ureido | 158.5 | |

| Ala (β) CO | 174.2 | |

| Ala (α) CO | 173.8 | |

| Trp CO | 172.5 | |

| Uracil C2 | 151.5 | |

| Uracil C4 | 163.8 |

Note: Data is for dihydrothis compound and is compiled from expected chemical shift ranges and published spectra. Exact values may vary based on experimental conditions.

High-resolution mass spectrometry (HR-MS) and tandem mass spectrometry (MS/MS) are crucial for the structural elucidation of pacidamycins. The molecular formula of this compound is C₃₂H₄₁N₉O₁₀, with a calculated monoisotopic mass of 727.2977 g/mol . Fragmentation in MS/MS typically occurs at the amide and ureido bonds, providing sequence information of the peptide chain.

Pacidamycins exhibit a narrow spectrum of activity, primarily targeting Pseudomonas aeruginosa. They function by inhibiting MraY, a crucial enzyme in the bacterial cell wall biosynthesis pathway.

| Organism | Strain | MIC (μg/mL) |

| Pseudomonas aeruginosa | Wild-Type | 8 - 64 |

| Pseudomonas aeruginosa | PAO1 | 4 - 16 |

| Other Gram-negative and Gram-positive bacteria | Various | >100 |

Experimental Protocols

The following is a summarized protocol for the total synthesis of dihydrothis compound, providing a key example of the chemical synthesis of this class of compounds. For full experimental details, refer to Boojamra et al., J. Am. Chem. Soc. 2001, 123, 870-874.

References

- 1. Identification of the biosynthetic gene cluster for the pacidamycin group of peptidyl nucleoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Stereochemical elucidation and total synthesis of dihydrothis compound, a semisynthetic pacidamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

Pacidamycin D: A Technical Guide to its Mechanism of Action as an MraY Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pacidamycin D is a member of the uridyl peptide family of antibiotics, a class of natural products that exhibit potent antibacterial activity through the inhibition of a critical bacterial enzyme, phospho-N-acetylmuramoyl-pentapeptide translocase (MraY).[1][2][3][4] MraY catalyzes the first membrane-bound step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[5][6][7] This guide provides an in-depth technical overview of the mechanism of action of this compound, with a specific focus on its inhibitory effect on MraY.

Core Concepts: The Target - MraY

MraY is an integral membrane protein that facilitates the transfer of the soluble peptidoglycan precursor, UDP-N-acetylmuramoyl-pentapeptide (UDP-MurNAc-pentapeptide), to the lipid carrier undecaprenyl phosphate (C55-P), forming Lipid I.[5][7] This reaction is a crucial bottleneck in the peptidoglycan biosynthesis pathway, making MraY an attractive target for the development of novel antibacterial agents.[6][7]

MraY Catalytic Cycle

The catalytic mechanism of MraY is proposed to be a concerted SN2-type reaction.[5] The process involves the binding of both the UDP-MurNAc-pentapeptide and the lipid carrier to the enzyme, followed by a nucleophilic attack of the phosphate group of undecaprenyl phosphate on the β-phosphate of the UDP-MurNAc-pentapeptide.[5][8] This results in the formation of Lipid I and the release of uridine monophosphate (UMP).[5]

This compound: Mechanism of MraY Inhibition

This compound, like other uridyl peptide antibiotics, acts as a competitive inhibitor of MraY. Its structure mimics the natural substrate, UDP-MurNAc-pentapeptide, allowing it to bind to the active site of the enzyme and block the binding of the endogenous substrate.[1]

Structural Basis of Inhibition

The inhibitory activity of this compound is attributed to its key structural features:

-

Uridine Moiety: The uridine portion of this compound is crucial for binding to a highly conserved uridine-binding pocket within MraY.[1][9] This interaction is a common feature among all known nucleoside inhibitors of MraY.[9] The uracil base forms hydrogen bonds with the protein backbone, while the ribose sugar also contributes to the binding affinity.[9]

-

Peptide Tail: The tetrapeptide side chain of this compound occupies a region of the active site that would normally accommodate the pentapeptide of the natural substrate.[9] Variations in this peptide tail among different uridyl peptide antibiotics contribute to their specific inhibitory activities.[9]

-

Diaminobutyric Acid (DABA) Core: This non-proteinogenic amino acid serves as a central scaffold, connecting the uridine moiety and the peptide tail.[1][10]

The binding of this compound to the MraY active site prevents the formation of the catalytically competent ternary complex with UDP-MurNAc-pentapeptide and undecaprenyl phosphate, thereby halting the synthesis of Lipid I and ultimately leading to bacterial cell death.

Quantitative Data

A comprehensive search of the current scientific literature did not yield a specific IC50 or Ki value for the inhibition of MraY by this compound. However, related uridyl peptide antibiotics and other MraY inhibitors have been characterized, and their inhibitory concentrations are presented below for comparative purposes.

| Inhibitor | MraY Ortholog | IC50 (nM) | Reference |

| Muraymycin D2 | Aquifex aeolicus (MraYAA) | - | [9] |

| Carbacaprazamycin | Aquifex aeolicus (MraYAA) | 104 | [9] |

| Capuramycin | Aquifex aeolicus (MraYAA) | 185 | [9] |

| 3′-hydroxymureidomycin A | Aquifex aeolicus (MraYAA) | 52 | [9] |

Experimental Protocols

The following protocols describe common methods for assessing the inhibition of MraY.

Fluorescence-Based MraY Inhibition Assay

This high-throughput assay relies on a fluorescently labeled UDP-MurNAc-pentapeptide substrate (e.g., UDP-MurNAc-Nε-dansylpentapeptide). The transfer of the dansylated moiety to the lipid carrier results in a change in the fluorescence properties of the dansyl group upon moving to a more hydrophobic environment, which can be monitored to determine enzyme activity.

Materials:

-

Purified MraY enzyme

-

UDP-MurNAc-Nε-dansylpentapeptide

-

Undecaprenyl phosphate (C55-P)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 20 mM MgCl2, 0.1% (v/v) Triton X-100

-

This compound (or other inhibitor) dissolved in a suitable solvent (e.g., DMSO)

-

96- or 384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, UDP-MurNAc-Nε-dansylpentapeptide, and undecaprenyl phosphate at their final desired concentrations in the microplate wells.

-

Add varying concentrations of this compound to the wells. Include a control with no inhibitor.

-

Initiate the reaction by adding the purified MraY enzyme to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the dansyl fluorophore (e.g., excitation ~340 nm, emission ~520 nm).

-

Calculate the percent inhibition for each concentration of this compound relative to the no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

ATP-[32P]Pyrophosphate (PPi) Exchange Assay

This assay is used to study the adenylation domains of the non-ribosomal peptide synthetases (NRPS) involved in the biosynthesis of the peptide moiety of pacidamycins.[1] While not a direct measure of MraY inhibition, it is crucial for understanding the biosynthesis of the inhibitor itself. The assay measures the amino acid-dependent exchange of [32P]PPi into ATP.

Materials:

-

Purified NRPS adenylation domain

-

Amino acid substrate(s)

-

ATP

-

[32P]PPi

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT

-

Activated charcoal

-

Scintillation counter and vials

Procedure:

-

Prepare a reaction mixture containing assay buffer, ATP, [32P]PPi, and the amino acid substrate in a microcentrifuge tube.

-

Initiate the reaction by adding the purified adenylation domain enzyme.

-

Incubate the reaction at a suitable temperature (e.g., 25-37°C) for a defined period.

-

Quench the reaction by adding a solution of activated charcoal in an acidic buffer. The charcoal will bind the ATP, including any newly formed [32P]ATP.

-

Pellet the charcoal by centrifugation and wash it to remove unincorporated [32P]PPi.

-

Resuspend the charcoal pellet in a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

The amount of radioactivity incorporated into ATP is proportional to the enzyme activity.

Conclusion

This compound represents a promising class of antibiotics that target the essential bacterial enzyme MraY. Its mechanism of action is based on competitive inhibition, where it binds to the active site of MraY and blocks the synthesis of Lipid I, a critical precursor for peptidoglycan biosynthesis. While specific quantitative data on its inhibitory potency remains to be published, the detailed understanding of its structural basis of inhibition and the availability of robust experimental protocols provide a strong foundation for further research and development of this compound and related compounds as next-generation antibacterial agents.

References

- 1. Identification of the biosynthetic gene cluster for the pacidamycin group of peptidyl nucleoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Scholars@Duke publication: Nine enzymes are required for assembly of the pacidamycin group of peptidyl nucleoside antibiotics. [scholars.duke.edu]

- 3. scholars.northwestern.edu [scholars.northwestern.edu]

- 4. Revealing the first uridyl peptide antibiotic biosynthetic gene cluster and probing pacidamycin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Insight into the Catalytic Mechanism of Bacterial MraY from Enzyme Kinetics and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Insight into the Catalytic Mechanism of Bacterial MraY from Enzyme Kinetics and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. [PDF] New Insight into the Catalytic Mechanism of Bacterial MraY from Enzyme Kinetics and Docking Studies* | Semantic Scholar [semanticscholar.org]

- 9. Chemical logic of MraY inhibition by antibacterial nucleoside natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Unlocking Novel Antibiotics: A Technical Guide to the Pacidamycin D Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the Pacidamycin D biosynthetic gene cluster (BGC), offering valuable insights for researchers, scientists, and drug development professionals. Pacidamycins are a class of uridyl peptide antibiotics that exhibit potent activity against Gram-negative bacteria, including the opportunistic pathogen Pseudomonas aeruginosa, by targeting the essential enzyme translocase MraY.[1][2] Understanding the genetic and biochemical basis of pacidamycin biosynthesis is crucial for the discovery and development of new antibiotics. This guide details the genetic architecture of the pacidamycin BGC, outlines key experimental methodologies for its study, and presents a proposed biosynthetic pathway.

The this compound Biosynthetic Gene Cluster: A Genetic Blueprint

The biosynthesis of this compound is orchestrated by a dedicated gene cluster found in the producing organism, Streptomyces coeruleorubidus.[1][2] This cluster, spanning approximately 31 kilobases, is comprised of 22 open reading frames (ORFs), designated pacA through pacV.[1][2] The genetic organization and the deduced functions of the proteins encoded by these ORFs are summarized in the tables below. The biosynthesis is primarily governed by a dissociated nonribosomal peptide synthetase (NRPS) system, a fascinating deviation from the canonical multi-modular NRPS assembly lines.

Core Biosynthetic Genes

The core of the pacidamycin biosynthetic machinery is composed of genes encoding NRPS components, enzymes for the synthesis of unusual precursors, and tailoring enzymes.

| Gene | Size (amino acids) | Deduced Role | Protein Homolog |

| pacA | 389 | MbtH-like protein | SGR_673 |

| pacB | 108 | Acyl carrier protein | SGR_5352 |

| pacC | 468 | Acyl-CoA dehydrogenase | SGR_5351 |

| pacD | 390 | Enoyl-CoA hydratase/isomerase | SGR_5350 |

| pacE | 423 | Aminotransferase | SGR_680 |

| pacF | 1032 | ABC transporter | SGR_5348 |

| pacG | 288 | ABC transporter | SGR_5347 |

| pacH | 638 | Thioesterase | SGR_5346 |

| pacI | 358 | Uridine 5'-monophosphate synthetase | SGR_5345 |

| pacJ | 290 | Hypothetical protein | - |

| pacK | 443 | FAD-dependent oxidoreductase | SGR_679 |

| pacL | 548 | Adenylation (A) domain | SGR_678 |

| pacM | 204 | Cupin domain protein | SGR_677 |

| pacN | 463 | Condensation (C) domain | SGR_676 |

| pacO | 545 | Adenylation (A) domain | SGR_675 |

| pacP | 563 | A-T-TE tridomain NRPS | SGR_674 |

| pacQ | 460 | Argininosuccinate lyase | SGR_673 |

| pacR | 258 | Transcriptional regulator | SGR_672 |

| pacS | 369 | O-acetylhomoserine sulfhydrylase | SGR_671 |

| pacT | 433 | Cysteine synthase | SGR_670 |

| pacU | 546 | Adenylation (A) domain | SGR_669 |

| pacV | 285 | Methyltransferase | SGR_668 |

Functional Categories of Encoded Proteins

The genes within the pacidamycin BGC can be grouped into several functional categories essential for the production of the final antibiotic.

| Functional Category | Associated Genes |

| NRPS Machinery | pacL, pacN, pacO, pacP, pacU |

| Precursor Biosynthesis | pacQ, pacS, pacT (for DABA biosynthesis) |

| Tailoring Enzymes | pacV (N-methylation) |

| Uridine Moiety Modification | pacE, pacI, pacK, pacM |

| Regulation & Resistance | pacR, pacF, pacG |

| Other/Hypothetical | pacA, pacB, pacC, pacD, pacH, pacJ |

Experimental Protocols for BGC Analysis

The characterization of the pacidamycin BGC has been achieved through a combination of in silico analysis, in vivo genetic manipulation, and in vitro biochemical assays. This section provides an overview of the key experimental protocols.

Bioinformatic Analysis

The initial identification and annotation of the pacidamycin BGC heavily relied on bioinformatic tools.

Workflow for Bioinformatic Analysis:

A typical bioinformatic workflow involves:

-

Genome Sequencing: Obtaining the complete genome sequence of the producing organism, S. coeruleorubidus.

-

Genome Assembly: Assembling the raw sequencing reads into a contiguous genome.

-

BGC Prediction: Utilizing software such as antiSMASH to identify putative secondary metabolite biosynthetic gene clusters.

-

Gene Annotation: Performing homology searches (e.g., BLAST) and protein domain analysis (e.g., Pfam) to assign putative functions to the ORFs within the identified BGC.

-

Pathway Prediction: Based on the gene annotations, a putative biosynthetic pathway for this compound can be proposed.

In Vivo Gene Disruption

To experimentally validate the involvement of the identified BGC in pacidamycin biosynthesis, targeted gene knockouts are performed. A common method is double-crossover homologous recombination.

Detailed Protocol for Gene Disruption in Streptomyces:

-

Construct a Disruption Cassette:

-

Amplify by PCR the upstream and downstream flanking regions (homology arms, ~1.5-2 kb each) of the target gene from S. coeruleorubidus genomic DNA.

-

Clone the homology arms on either side of an antibiotic resistance cassette (e.g., apramycin resistance) in a non-replicating E. coli vector that carries an origin of transfer (oriT).

-

-

Introduce the Disruption Vector into Streptomyces:

-

Transform the resulting plasmid into a methylation-deficient E. coli donor strain (e.g., ET12567/pUZ8002).

-

Perform intergeneric conjugation between the E. coli donor and S. coeruleorubidus.

-

-

Select for Double-Crossover Mutants:

-

Select for exconjugants on media containing the appropriate antibiotic to select for the resistance cassette.

-

Screen the resistant colonies by PCR to identify double-crossover events, which will result in the replacement of the target gene with the resistance cassette. This is typically identified by the loss of the wild-type gene band and the appearance of a band corresponding to the size of the resistance cassette.

-

Further confirm the gene knockout by Southern blot analysis.

-

-

Analyze the Phenotype:

-

Cultivate the confirmed mutant strain under pacidamycin production conditions.

-

Analyze the culture extract by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the abolishment of this compound production.

-

Heterologous Expression

To confirm that the identified BGC is sufficient for this compound production, it can be heterologously expressed in a well-characterized host strain, such as Streptomyces lividans.[2]

Protocol for Heterologous Expression:

-

Clone the Entire BGC:

-

Clone the complete ~31 kb pacidamycin BGC into a suitable expression vector, such as a cosmid or a Bacterial Artificial Chromosome (BAC).

-

-

Introduce the BGC into the Heterologous Host:

-

Introduce the vector carrying the BGC into S. lividans via protoplast transformation or conjugation.

-

-

Cultivation and Analysis:

-

Cultivate the recombinant S. lividans strain under conditions suitable for secondary metabolite production.

-

Analyze the culture broth and mycelial extract for the production of this compound and any new related metabolites using HPLC and MS.[2]

-

In Vitro Enzymatic Assays

To elucidate the specific function of individual enzymes in the biosynthetic pathway, in vitro assays are performed with purified proteins.

Protocol for NRPS Adenylation Domain Activity Assay (ATP-PPi Exchange Assay):

This assay measures the amino acid-dependent exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP, which is the reverse of the adenylation reaction.

-

Protein Expression and Purification:

-

Clone the gene encoding the adenylation domain (e.g., pacL, pacO, pacP, pacU) into an E. coli expression vector.

-

Express the protein and purify it using affinity chromatography (e.g., Ni-NTA).

-

-

Assay Mixture:

-

Prepare a reaction mixture containing:

-

Purified adenylation domain enzyme

-

ATP

-

MgCl₂

-

[³²P]Pyrophosphate

-

The specific amino acid substrate to be tested

-

-

-

Reaction and Analysis:

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C).

-

Quench the reaction at different time points.

-

Adsorb the ATP onto activated charcoal, wash to remove unincorporated [³²P]PPi, and measure the radioactivity of the charcoal-bound ATP using a scintillation counter. An increase in radioactivity over time in the presence of the specific amino acid indicates adenylation activity.

-

Protocol for In Vitro Ureido Bond Formation Assay:

This assay reconstitutes the formation of the unique ureido linkage found in pacidamycins.

-

Protein Expression and Purification:

-

Purify the necessary enzymes: PacL (A-domain), PacJ (hypothetical protein), PacN (C-domain), and PacO (A-domain).[1]

-

-

Reaction Components:

-

Prepare a reaction mixture containing the purified enzymes, ATP, MgCl₂, the amino acid substrates (e.g., L-Ala and L-Phe), and a source for the ureido carbonyl group (e.g., bicarbonate).

-

-

Incubation and Product Detection:

-

Incubate the reaction mixture.

-

Analyze the reaction products for the formation of the ureido-dipeptide by methods such as HPLC and mass spectrometry. Radiolabeled substrates can be used to facilitate detection.[1]

-

The Proposed Biosynthetic Pathway of this compound

Based on the genetic and biochemical evidence, a biosynthetic pathway for this compound has been proposed. The pathway involves the coordinated action of the pac enzymes to assemble the peptide backbone, synthesize and attach the unique uridine moiety, and perform necessary tailoring reactions.

The proposed pathway highlights several key steps:

-

DABA Biosynthesis: The unusual amino acid 2,3-diaminobutyric acid (DABA) is synthesized from L-threonine by the enzymes PacQ, PacS, and PacT.[1]

-

NRPS-mediated Assembly: The peptide backbone is assembled by a series of dissociated NRPS enzymes. PacP activates and loads DABA, which is then N-methylated by PacV.[1] PacO and PacL are responsible for the activation of L-alanine and the C-terminal aromatic amino acid (L-phenylalanine in this compound), respectively.[1]

-

Ureido Bond Formation: The unique ureido linkage between L-alanine and L-phenylalanine is catalyzed by the condensation domain-containing protein PacN.[1]

-

Uridine Moiety Modification: The uridine precursor undergoes a series of modifications, including oxidation, transamination, and dehydration, catalyzed by PacK, PacE, and PacM, to form the 3'-deoxy-4',5'-enamino-uridine moiety.

-

Final Assembly and Release: The modified uridine and the peptide chain are joined, and the final this compound molecule is released.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic gene cluster provides a foundation for understanding the production of this important class of antibiotics. The knowledge gained from the analysis of this BGC opens up several avenues for future research and development:

-

Bioengineering and Analogue Generation: The modular nature of the NRPS system, even in its dissociated form, presents opportunities for bioengineering to create novel pacidamycin analogues with improved efficacy, broader spectrum of activity, or enhanced pharmacokinetic properties.

-

Discovery of New Natural Products: The insights into the biosynthesis of pacidamycins can guide genome mining efforts to discover new uridyl peptide antibiotics from other microorganisms.

-

Enzymatic Mechanism Studies: The unique enzymes involved in DABA biosynthesis, ureido bond formation, and uridine modification are attractive targets for detailed mechanistic studies, which could reveal novel biocatalytic tools.

This technical guide serves as a critical resource for the scientific community, providing the necessary information to accelerate research and development in the field of antibiotic discovery and engineering. By leveraging the knowledge of the pacidamycin BGC, we can move closer to developing new and effective treatments against multidrug-resistant bacterial infections.

References

- 1. An optimized ATP/PP(i)-exchange assay in 96-well format for screening of adenylation domains for applications in combinatorial biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Engineered Streptomyces lividans Strains for Optimal Identification and Expression of Cryptic Biosynthetic Gene Clusters [frontiersin.org]

The Biological Activity of Pacidamycin D Against Pseudomonas aeruginosa: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity of Pacidamycin D, a member of the uridyl peptide class of antibiotics, against the opportunistic human pathogen Pseudomonas aeruginosa. This document synthesizes available data on its antimicrobial efficacy, mechanism of action, and the development of resistance. Detailed experimental protocols for key assays are provided to facilitate further research and development in this area.

Introduction to this compound and Pseudomonas aeruginosa

Pseudomonas aeruginosa is a gram-negative bacterium notorious for its intrinsic and acquired resistance to a wide range of antibiotics, posing a significant threat in clinical settings, particularly in immunocompromised individuals and those with cystic fibrosis. Pacidamycins are a family of nucleoside-peptide antibiotics that exhibit a narrow spectrum of activity, primarily targeting P. aeruginosa.[1] Their unique mechanism of action, involving the inhibition of bacterial cell wall biosynthesis, makes them an area of interest for the development of novel anti-pseudomonal agents.

Antimicrobial Activity of Pacidamycins

The pacidamycin family of antibiotics demonstrates potent and specific activity against P. aeruginosa. While data specifically for this compound is limited in publicly available literature, the activity of the pacidamycin complex provides a strong indication of its potential efficacy.

Quantitative Susceptibility Data

The following tables summarize the available quantitative data for the pacidamycin family of antibiotics against P. aeruginosa.

Table 1: Minimum Inhibitory Concentrations (MICs) of Pacidamycins against Pseudomonas aeruginosa

| Antibiotic | P. aeruginosa Strain(s) | MIC Range (µg/mL) | Reference |

| Pacidamycin Complex | Various Clinical Isolates | 8 - 64 | [1] |

| Pacidamycin 4 | PAO1 | 4 - 16 | [2] |

Table 2: Time-Kill Kinetics of Pacidamycin 1 against Pseudomonas aeruginosa

| Concentration | Time (hours) | Log10 CFU/mL Reduction | Reference |

| 4 and 8 x MIC | 4 - 6 | 3 | [1] |

Table 3: Frequency of Resistance to Pacidamycins in Pseudomonas aeruginosa

| Resistance Level | MIC (µg/mL) | Frequency of Emergence | Reference |

| High-level | 512 | ~2 x 10⁻⁶ | [2] |

| Low-level | 64 | ~1 x 10⁻⁸ | [2] |

Mechanism of Action and Resistance

Molecular Target: MraY

Pacidamycins exert their bactericidal effect by inhibiting MraY, a crucial enzyme in the bacterial peptidoglycan synthesis pathway.[2] MraY, also known as translocase I, catalyzes the transfer of N-acetylmuramic acid-pentapeptide from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate, forming Lipid I. This is an essential step in the construction of the bacterial cell wall. By inhibiting MraY, pacidamycins effectively block cell wall formation, leading to cell lysis and death.

Mechanisms of Resistance

The primary mechanism of high-level resistance to pacidamycins in P. aeruginosa is the impaired uptake of the antibiotic.[2] This is due to mutations in the opp operon, which encodes an oligopeptide permease system responsible for transporting the peptide-based pacidamycin across the bacterial inner membrane.[2] Low-level resistance has been associated with the overexpression of multidrug efflux pumps, such as MexAB-OprM or MexCD-OprJ.[2]

Postulated Signaling Pathway for this compound Activity

Inhibition of peptidoglycan synthesis is a significant stressor for bacteria, often triggering specific cell envelope stress responses. In P. aeruginosa, the alternative sigma factors AlgU and SigX are key regulators of the cell envelope stress response. While direct evidence linking MraY inhibition by this compound to the activation of these specific pathways is not yet available, a logical signaling cascade can be postulated based on the known responses to cell wall-active antibiotics.

Caption: Postulated signaling cascade initiated by this compound in P. aeruginosa.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments to assess the biological activity of this compound against P. aeruginosa.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

This compound stock solution (e.g., 1 mg/mL in a suitable solvent)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

P. aeruginosa isolate(s)

-

Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 colonies of P. aeruginosa.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Within 15 minutes of preparation, dilute the adjusted inoculum 1:100 in CAMHB to achieve a final concentration of approximately 1-2 x 10⁶ CFU/mL.

-

-

Preparation of this compound Dilutions:

-

Prepare a series of two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 50 µL, and the concentration range should typically span from 256 µg/mL to 0.125 µg/mL.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

-

Inoculation:

-

Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control), resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Incubation:

-

Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

-

References

A Technical Guide to the Structure Elucidation of Novel Pacidamycin Analogues

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data analysis involved in the structure elucidation of novel pacidamycin analogues. Pacidamycins are a class of uridyl peptide antibiotics that hold promise for combating drug-resistant pathogens, particularly Pseudomonas aeruginosa, through their inhibition of the essential bacterial enzyme translocase I (MraY).[1] The generation and characterization of novel analogues are critical for developing new therapeutic agents with improved efficacy and pharmacological properties.

This guide details the experimental workflows, from isolation to spectroscopic analysis, and presents key data in a structured format to aid researchers in this field. While detailed public data on novel pacidamycin analogues is scarce, this guide utilizes data from the closely related sansanmycin uridyl peptide antibiotics to provide concrete examples of the principles and techniques directly applicable to pacidamycin research.

Introduction to Pacidamycins and Their Analogues

Pacidamycins, produced by Streptomyces coeruleorubidus, are characterized by a unique chemical scaffold.[1] This structure includes a pseudopeptide backbone linked to an atypical 3'-deoxyuridine aminonucleoside, a diamino acid residue, and a rare internal ureido moiety.[2] These antibiotics inhibit translocase I (MraY), a critical enzyme in the bacterial cell wall biosynthesis pathway, making it a valuable target for new antibacterial drugs.[1]

The development of novel pacidamycin analogues is an active area of research. Strategies to generate these new chemical entities include:

-

Precursor-Directed Biosynthesis: This technique involves feeding the producing organism with synthetic precursors, such as tryptophan analogues, which are then incorporated into the pacidamycin scaffold by the native biosynthetic machinery. This has led to the creation of analogues with modified amino acid residues, including halogenated tryptophans.[3]

-

Semisynthesis: Chemical modifications of the isolated natural product can also yield novel analogues. One such method is the Pictet-Spengler reaction, which can be used to diversify the N-terminal region of the molecule.[4][5]

The elucidation of the precise chemical structure of these new analogues is paramount to understanding their structure-activity relationships (SAR) and advancing them through the drug development pipeline.

Experimental Workflow for Structure Elucidation

The process of determining the structure of a novel pacidamycin analogue follows a logical progression from isolation to detailed spectroscopic analysis.

Caption: General experimental workflow for the isolation and structure elucidation of novel pacidamycin analogues.

Key Methodologies and Protocols

This section provides detailed protocols for the key experiments involved in the structure elucidation of novel pacidamycin analogues.

Fermentation and Isolation

Protocol for Precursor-Directed Biosynthesis of Halogenated Analogues

-

Inoculum Preparation: Inoculate a starter culture of Streptomyces coeruleorubidus spores in a suitable medium (e.g., ISP2 liquid medium) and incubate at 28°C with shaking for 48 hours.

-

Production Culture: Inoculate a production medium (e.g., Lactose Minimal Media) with the starter culture and incubate at 28°C with shaking for 72 hours.

-

Precursor Feeding: Add a sterile, pH-neutral aqueous solution of the desired phenylalanine or tryptophan analogue (e.g., 7-chlorotryptophan) to the production culture to a final concentration of 1 mM.

-

Continued Incubation: Continue the incubation for an additional 48 hours to allow for the incorporation of the precursor.

-

Extraction: After incubation, remove the cells from the broth by centrifugation. Add an adsorbent resin (e.g., XAD-16) to the cell-free broth and stir to allow the pacidamycin analogues to bind.

-

Elution: Wash the resin with water to remove salts and polar impurities. Elute the pacidamycin analogues from the resin with methanol.

-

Concentration: Remove the methanol under vacuum to yield the crude extract.

Purification

Protocol for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Sample Preparation: Redissolve the crude extract in a minimal amount of a suitable solvent, such as a 1:1 mixture of water and methanol.

-

Column: Use a preparative C18 column for the separation.

-

Mobile Phase: Employ a gradient elution system. For example, a linear gradient of solvent A (e.g., 0.1 M ammonium acetate, pH 7.9) and solvent B (e.g., methanol).

-

Gradient Program: A typical gradient might run from 35% to 90% solvent B over 30 minutes.

-

Detection: Monitor the elution profile using a UV detector, typically at wavelengths around 254 nm and 280 nm.

-

Fraction Collection: Collect the fractions corresponding to the peaks of interest for further analysis.

Mass Spectrometry

Protocol for High-Resolution Mass Spectrometry (HR-MS) and Tandem MS (MS/MS)

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a QTOF (Quadrupole Time-of-Flight) instrument, equipped with an electrospray ionization (ESI) source.

-

Sample Infusion: Introduce the purified analogue, dissolved in a suitable solvent like methanol/water with 0.1% formic acid, into the ESI source.

-

Full Scan MS: Acquire full scan mass spectra in positive ion mode to determine the accurate mass of the molecular ion ([M+H]⁺). This allows for the calculation of the elemental composition.

-

Tandem MS (MS/MS): Select the molecular ion of interest for collision-induced dissociation (CID). Fragment the ion and acquire the MS/MS spectrum. The fragmentation pattern provides crucial information about the sequence of amino acids and the structure of the different moieties of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for 1D and 2D NMR Spectroscopy

-

Sample Preparation: Dissolve a sufficient amount (typically 1-5 mg) of the purified analogue in a suitable deuterated solvent, such as DMSO-d₆ or methanol-d₄.

-

1D NMR:

-

¹H NMR: Acquire a proton NMR spectrum to observe the chemical shifts, multiplicities, and integrals of all proton signals.

-

¹³C NMR: Acquire a carbon-13 NMR spectrum to determine the number of unique carbon atoms and their chemical shifts.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds, typically over two or three bonds. It is essential for identifying adjacent protons within the same spin system, such as within an amino acid residue.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of protons to their attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is critical for connecting different spin systems and piecing together the overall structure of the molecule, for example, by correlating the amide proton of one amino acid with the carbonyl carbon of the preceding residue.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, regardless of whether they are connected through bonds. This is crucial for determining the three-dimensional conformation of the molecule.

-

Data Presentation and Analysis

The systematic analysis of the data obtained from the aforementioned experiments allows for the unambiguous determination of the novel analogue's structure.

Mass Spectrometry Data

The fragmentation patterns observed in the MS/MS spectra are particularly informative for peptide-containing natural products. For instance, in the analysis of halogenated pacidamycin analogues, specific fragment ions can confirm the incorporation of the halogenated precursor at either the N-terminus or the C-terminus of the peptide chain.

Table 1: Illustrative MS/MS Fragmentation Data for Hypothetical Halogenated Pacidamycin Analogues

| Precursor Fed | Analogue Structure | Parent Ion [M+H]⁺ (m/z) | Key Fragment Ion 1 (m/z) | Key Fragment Ion 2 (m/z) | Interpretation |

| Phenylalanine | Pacidamycin 5 | 765.25 | 602 | 263 | Natural pacidamycin fragments |

| 3-F-Phe | N-terminally substituted | 783.24 | 602 | 281 | Halogen on N-terminal fragment |

| 3-F-Phe | C-terminally substituted | 783.24 | 620 | 263 | Halogen on C-terminal fragment |

| 3-F-Phe | Doubly substituted | 801.23 | 620 | 281 | Halogen on both fragments |

Note: This table is illustrative and based on the types of data reported for precursor-directed biosynthesis experiments.

NMR Spectroscopic Data

The complete assignment of all ¹H and ¹³C NMR signals is the cornerstone of structure elucidation. The data is typically compiled into a table that lists the chemical shifts, multiplicities, and key 2D correlations for each position in the molecule. Due to the lack of a complete, published dataset for a novel pacidamycin analogue, the following table for Sansanmycin P, a structurally related uridyl peptide antibiotic, is provided as a representative example of how such data is presented.

Table 2: ¹H (500 MHz) and ¹³C (125 MHz) NMR Data for Sansanmycin P in DMSO-d₆

| Position | δC (ppm) | δH (ppm, mult., J in Hz) | HMBC (H to C) |

| Uridine Moiety | |||

| 2 | 151.2 | ||

| 4 | 163.5 | ||

| 5 | 101.9 | 5.61 (d, 8.0) | 2, 4, 6, 1' |

| 6 | 141.3 | 7.90 (d, 8.0) | 2, 4, 5, 1' |

| 1' | 88.5 | 5.82 (d, 4.0) | 2, 5, 6, 2', 5' |

| 2' | 72.1 | 4.15 (m) | 1', 3', 4' |

| 3' | 81.3 | 4.55 (m) | 1', 2', 4', 5' |

| 4' | 143.2 | 5.95 (d, 6.0) | 2', 3', 5' |

| 5' | 105.7 | ||

| Peptide Backbone | |||

| DABA-2 | 55.4 | 4.25 (m) | DABA-3, DABA-CH₃, Ala-CO |

| DABA-3 | 58.1 | 3.85 (m) | DABA-2, DABA-CH₃, N-term CO |

| DABA-CH₃ | 15.2 | 1.15 (d, 6.5) | DABA-2, DABA-3 |

| Ala-α | 49.5 | 4.40 (m) | Ala-β, Ala-CO, Ureido-CO |

| Ala-β | 17.8 | 1.30 (d, 7.0) | Ala-α, Ala-CO |

| Ala-CO | 172.1 | ||

| Ureido-CO | 157.5 | ||

| Trp-α | 54.2 | 4.60 (m) | Trp-β, Trp-CO, Ureido-CO |

| Trp-β | 27.9 | 3.15 (m), 3.05 (m) | Trp-α, Trp-γ, Trp-Indole |

| Trp-CO | 173.5 | ||

| ... | ... | ... | ... |

Note: This table is a representative example based on published data for the related sansanmycin class of antibiotics. The specific shifts and correlations would vary for different pacidamycin analogues.

Mechanism of Action and Relevant Pathways

Pacidamycins exert their antibacterial effect by inhibiting translocase I (MraY). MraY is a membrane-bound enzyme that catalyzes a crucial step in the synthesis of peptidoglycan, the main component of the bacterial cell wall. Specifically, MraY transfers the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (C₅₅-P), forming Lipid I.

Caption: Inhibition of the bacterial cell wall synthesis pathway by pacidamycin analogues.

Conclusion

The structure elucidation of novel pacidamycin analogues is a multifaceted process that relies on the integration of modern analytical techniques. A systematic workflow involving fermentation, purification, and comprehensive spectroscopic analysis is essential for the unambiguous determination of their chemical structures. While detailed, publicly available datasets for novel pacidamycins are limited, the methodologies and data presentation formats used for closely related uridyl peptide antibiotics provide a robust framework for researchers. The continued exploration of new pacidamycin analogues, guided by detailed structural insights, is a promising avenue for the development of next-generation antibiotics to combat the growing threat of antimicrobial resistance.

References

- 1. Isolation of a new peptide antibiotic TL-119. Studies on antibiotics from the genus Bacillus. IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pacidamycin biosynthesis: identification and heterologous expression of the first uridyl peptide antibiotic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New pacidamycin antibiotics through precursor-directed biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SynBio-SynChem Approaches to Diversifying the Pacidamycins through the Exploitation of an Observed Pictet-Spengler Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

Pacidamycin D: A Technical Guide to its Antibacterial Spectrum and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pacidamycin D is a member of the pacidamycin class of uridyl peptide antibiotics. These natural products and their synthetic analogs are of significant interest to the scientific community due to their novel mechanism of action, which targets a clinically unexploited enzyme in bacterial cell wall synthesis. This technical guide provides an in-depth overview of the antibacterial activity of this compound, including its spectrum of activity, mechanism of action, and the experimental protocols used to determine these properties.

Spectrum of Antibacterial Activity

The pacidamycin class of antibiotics exhibits a targeted spectrum of activity, with notable potency against Pseudomonas aeruginosa. Synthetic derivatives have demonstrated a broader range of activity. The antibacterial efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Quantitative Data Summary

The following tables summarize the available MIC data for the pacidamycin class of antibiotics, including data for this compound and its synthetic derivatives.

Table 1: In Vitro Antibacterial Activity of Pacidamycins against Various Bacterial Species

| Bacterial Species | Strain | MIC (µg/mL) | Notes |

| Pseudomonas aeruginosa | Various | 8 - 64 | Pacidamycins demonstrate specific activity against this species. |

| Pseudomonas aeruginosa | PAO1 (Wild-Type) | 4 - 16 | Baseline susceptibility of a common laboratory strain. |

| Pseudomonas aeruginosa | Type 2 Resistant Mutant | 64 | Low-level resistance observed. |

| Pseudomonas aeruginosa | Type 1 Resistant Mutant | 512 | High-level resistance observed. |

| Escherichia coli | Wild-Type & Resistant | 4 - 8 | Data for synthetic dihydropacidamycins. |

| Mycobacterium tuberculosis | Multi-resistant clinical strains | Activity noted | Quantitative MIC values not specified in the reviewed literature. Data for synthetic dihydropacidamycins. |

| Streptococcus pyogenes | Constitutive Macrolide Resistance | 12.5 | |

| Streptococcus pyogenes | Inducible Macrolide Resistance | 25 | |

| Enterobacteriaceae | Various | >100 | Generally not susceptible to pacidamycins. |

| Staphylococcus aureus | Various | >100 | Generally not susceptible to pacidamycins. |

| Most Streptococci | Various | >100 | Generally not susceptible to pacidamycins, with exceptions noted above. |

Mechanism of Action

Pacidamycins, including this compound, exert their antibacterial effect by inhibiting the enzyme phospho-N-acetylmuramoyl-pentapeptide translocase, also known as MraY.[1] This integral membrane enzyme is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[2][3] MraY catalyzes the transfer of phospho-MurNAc-pentapeptide from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate, forming Lipid I.[1][3] By inhibiting MraY, pacidamycins block the peptidoglycan synthesis pathway, leading to a compromised cell wall and ultimately bacterial cell death.

References

An In-depth Technical Guide to the Non-ribosomal Peptide Synthetase (NRPS) Machinery in Pacidamycin D Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pacidamycins are a class of uridyl peptide antibiotics that exhibit potent activity against Gram-negative bacteria, including the opportunistic pathogen Pseudomonas aeruginosa.[1] Their unique mode of action involves the inhibition of translocase MraY, a crucial enzyme in bacterial cell wall biosynthesis that has not yet been exploited as a clinical target.[1][2][3] The intricate molecular architecture of pacidamycins, particularly Pacidamycin D, features several unusual structural motifs, including non-proteinogenic amino acids like L-meta-tyrosine (L-m-Tyr) and 2,3-diaminobutyric acid (DABA), a double inversion of the peptide chain, and a rare ureido linkage between two amino acid residues.[1][2] These structural complexities are orchestrated by a fascinating and highly dissociated non-ribosomal peptide synthetase (NRPS) system, presenting a compelling subject for both fundamental biochemical investigation and innovative drug development through combinatorial biosynthesis.

This technical guide provides a comprehensive overview of the NRPS machinery responsible for the biosynthesis of the peptide backbone of this compound. It delves into the genetic organization of the biosynthetic gene cluster, the roles of the individual NRPS domains and associated enzymes, and the experimental methodologies used to elucidate this complex pathway.

The Pacidamycin Biosynthetic Gene Cluster: A Dissociated Assembly Line

The biosynthetic gene cluster for pacidamycins was identified in Streptomyces coeruleorubidus NRRL 18370.[1][2] This 31-kb cluster, designated pac, comprises 22 open reading frames (ORFs), pacA through pacV.[2] A striking feature of this cluster is the highly dissociated nature of its NRPS components. Unlike canonical NRPS systems where adenylation (A), thiolation (T), and condensation (C) domains are organized into large, multidomain modules, the pacidamycin NRPS consists of numerous small, freestanding enzymes, each containing one or two domains.[2] This fragmented "assembly line" necessitates a complex interplay of protein-protein interactions to achieve the stepwise elongation of the peptide chain.

Table 1: Key NRPS and Associated Proteins in this compound Biosynthesis

| Gene | Protein | Predicted Function/Domains | Role in this compound Biosynthesis |

| pacL | PacL | A-T | Activates and tethers the C-terminal aromatic amino acid (e.g., L-Phe, L-Trp, L-m-Tyr).[2] |

| pacJ | PacJ | MbtH-like protein | Activates the adenylation activity of PacL.[4] |

| pacO | PacO | A | Activates L-Alanine.[2] |

| pacP | PacP | A-T-TE | Activates and tethers 2,3-diaminobutyric acid (DABA).[2] |

| pacN | PacN | C | Catalyzes the formation of the ureido bond.[2] |

| pacH | PacH | T | Freestanding thiolation domain that acts as a key carrier in peptidyl chain assembly.[5][6] |

| pacI | PacI | C | Freestanding condensation domain that catalyzes the release of the assembled peptide.[5][6] |

| pacB | PacB | tRNA-dependent aminoacyltransferase | Catalyzes the transfer of an alanyl residue from alanyl-tRNA to the N-terminus of the tetrapeptide intermediate.[7][8] |

| pacU | PacU | A | Specifically related to the activation of the alternative N-terminal Alanine in this compound.[3] |

The NRPS-Mediated Assembly of the this compound Peptide Core

The biosynthesis of the this compound peptide backbone is a complex process involving a series of enzymatic reactions catalyzed by the dissociated NRPS components and other tailoring enzymes. The proposed pathway involves the activation of amino acid precursors, their covalent tethering to thiolation domains, peptide bond formation, and the unique ureido linkage.

Amino Acid Activation and Thiolation

The assembly process begins with the selection and activation of the constituent amino acids by dedicated adenylation (A) domains. These domains catalyze the formation of an aminoacyl-AMP intermediate from the amino acid and ATP. The activated amino acid is then transferred to the thiol group of a 4'-phosphopantetheine (Ppant) arm, which is post-translationally attached to a thiolation (T) domain or peptidyl carrier protein (PCP).

-

L-Alanine Activation: The freestanding A domain, PacO, is responsible for the activation of L-Alanine.[2]

-

Aromatic Amino Acid Activation: The A-T didomain protein, PacL, in conjunction with the MbtH-like protein PacJ, activates and tethers the C-terminal aromatic amino acid. PacL exhibits a relaxed substrate specificity, accepting L-m-Tyr, L-Phe, and L-Trp.[2][4] The MbtH-like protein, PacJ, is essential for the adenylation activity of PacL.[4]

-

DABA Activation: The A-T-TE tridomain protein, PacP, is responsible for the activation and thiolation of the non-proteinogenic amino acid 2,3-diaminobutyric acid (DABA).[2]

Ureido Bond Formation: A Key Chain Reversal Event

A hallmark of pacidamycin biosynthesis is the formation of a ureido linkage between L-Ala and the C-terminal aromatic amino acid, which represents a reversal in the direction of peptide chain elongation.[2] This unusual bond is catalyzed by the freestanding condensation (C) domain, PacN.[2] In vitro assays have demonstrated that the ureido-linked dipeptide is formed in the presence of PacL, PacJ, PacN, and PacO.[9]

Peptide Chain Elongation and Termination

The subsequent steps of peptide chain elongation involve the sequential condensation of the activated amino acids, although the precise order of events and the specific roles of all the freestanding C and T domains are still under investigation. A key player in this process is the freestanding thiolation domain, PacH, which acts as a central carrier protein for the growing peptide chain.[5][6] The freestanding condensation domain, PacI, is proposed to catalyze the final condensation step, which involves the release of the assembled peptide from the NRPS machinery.[5][6]

For the biosynthesis of this compound, which is a pentapeptide, an additional N-terminal alanine is added. This step is catalyzed by PacB, a tRNA-dependent aminoacyltransferase.[7][8] PacB transfers an alanyl residue from a charged alanyl-tRNA to the N-terminus of the tetrapeptide intermediate, which is tethered to the NRPS assembly line.[7][8] The adenylation domain PacU is specifically implicated in the activation of this N-terminal alanine for this compound synthesis.[3]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic and biochemical techniques. Below are detailed methodologies for some of the key experiments.

Gene Disruption in Streptomyces coeruleorubidus

Gene disruption is a crucial technique to confirm the involvement of specific genes in a biosynthetic pathway. The production of pacidamycins was completely abolished in mutants with deletions of pacO and pacP, confirming their essential roles.[9]

Protocol for In-Frame Gene Deletion:

-

Construct Design: Design primers to amplify ~1.5-2.0 kb fragments flanking the gene of interest. Incorporate unique restriction sites into the primers for subsequent cloning.

-

Vector Construction:

-

Clone the upstream and downstream flanking fragments into a suicide vector (e.g., pKC1139) that cannot replicate in Streptomyces.

-

The vector should contain a selectable marker (e.g., apramycin resistance) and a counter-selectable marker (e.g., sacB for sucrose sensitivity).

-

-

Conjugation:

-

Introduce the constructed plasmid into a donor E. coli strain (e.g., ET12567/pUZ8002).

-

Perform intergeneric conjugation between the E. coli donor and Streptomyces coeruleorubidus. Plate the conjugation mixture on a medium selecting for Streptomyces exconjugants (e.g., MS agar with nalidixic acid and apramycin).

-

-

Selection of Single Crossovers:

-

Pick apramycin-resistant colonies, which represent single-crossover events where the entire plasmid has integrated into the chromosome.

-

-

Selection of Double Crossovers:

-

Propagate the single-crossover mutants in non-selective liquid medium (e.g., TSB) for several rounds to facilitate the second crossover event.

-

Plate the culture onto a medium containing the counter-selectable agent (e.g., sucrose) to select for the loss of the vector backbone.

-

-

Screening and Verification:

-

Screen the resulting colonies for the desired antibiotic resistance phenotype (apramycin sensitive).

-

Confirm the in-frame deletion by PCR using primers flanking the deleted region and by Southern blot analysis.

-

-

Metabolite Analysis:

-

Cultivate the wild-type and mutant strains under pacidamycin production conditions.

-

Extract the secondary metabolites from the culture broth and mycelium.

-

Analyze the extracts by LC-MS to compare the metabolite profiles and confirm the loss of pacidamycin production in the mutant.

-

Heterologous Expression and Purification of Pac Proteins

To characterize the function of individual enzymes in vitro, they are typically overexpressed in a heterologous host, such as E. coli, and purified.

Protocol for His-tagged Protein Expression and Purification:

-

Cloning:

-

Amplify the coding sequence of the target pac gene by PCR.

-

Clone the PCR product into an E. coli expression vector containing an N- or C-terminal polyhistidine (His6) tag (e.g., pET series vectors).

-

-

Expression:

-

Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Grow a culture of the transformed cells at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.

-

Continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours or overnight to improve protein solubility.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells by sonication on ice or by using a French press.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Purification using Immobilized Metal Affinity Chromatography (IMAC):

-

Equilibrate a Ni-NTA (nickel-nitrilotriacetic acid) resin column with lysis buffer.

-

Load the clarified lysate onto the column.

-

Wash the column extensively with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

-

Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

-

Protein Analysis and Storage:

-

Analyze the purified protein fractions by SDS-PAGE to assess purity.

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Dialyze the purified protein into a suitable storage buffer and store at -80°C.

-

In Vitro Enzymatic Assays

a) Adenylation (A) Domain Activity Assay (ATP-PPi Exchange Assay):

This assay measures the amino acid-dependent exchange of pyrophosphate ([³²P]PPi) into ATP, which is the reverse of the first half-reaction of the A domain.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Reaction buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.5)

-

ATP

-

[³²P]Pyrophosphate

-

The amino acid substrate to be tested

-

Purified A domain-containing enzyme

-

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 25-37°C) for a defined period.

-

Quenching: Stop the reaction by adding a quenching solution (e.g., perchloric acid, activated charcoal).

-

Separation and Detection:

-

Separate the [³²P]ATP formed from the unreacted [³²P]PPi. This is typically done by adsorbing the ATP onto activated charcoal, followed by washing to remove the free PPi.

-

Quantify the radioactivity in the charcoal pellet using a scintillation counter.

-

-

Data Analysis: Calculate the rate of ATP-PPi exchange and determine the kinetic parameters (Km and kcat) for the amino acid substrate.

b) In Vitro Reconstitution of Ureido Bond Formation:

This assay confirms the roles of PacL, PacJ, PacN, and PacO in forming the ureido-dipeptide.

-

Reaction Setup: Combine the following purified components in a reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM DTT, pH 7.5):

-

PacL

-

PacJ

-

PacO

-

PacN

-

L-Ala

-

The aromatic amino acid (L-Phe, L-Trp, or L-m-Tyr)

-

ATP

-

-

Incubation: Incubate the reaction at 25°C for several hours.

-

Product Detection: Analyze the reaction mixture by LC-MS to detect the formation of the ureido-dipeptide product.

Quantitative Data

While detailed kinetic parameters for all the Pac enzymes are not yet fully available in the literature, qualitative and semi-quantitative data have provided significant insights into the substrate specificity and efficiency of the biosynthetic pathway.

Table 2: Substrate Specificity of the PacL Adenylation Domain (Qualitative)

The adenylation activity of PacL, in the presence of PacJ, was tested against a variety of amino acids. The following table summarizes the observed relative activities.

| Substrate Amino Acid | Relative Activity |

| L-m-Tyrosine | +++ |

| L-Phenylalanine | +++ |

| L-Tryptophan | +++ |

| L-Tyrosine | + |

| Other proteinogenic amino acids | - |

'+' indicates detectable activity, '+++' indicates high activity, '-' indicates no detectable activity.

Table 3: Production Yields of Pacidamycin Analogs via Precursor-Directed Biosynthesis

Feeding experiments with analogs of the C-terminal aromatic amino acid have demonstrated the relaxed substrate specificity of the pacidamycin biosynthetic machinery and have led to the production of novel pacidamycin derivatives.

| Fed Precursor | Relative Production Yield of Analog |

| 2-Fluorophenylalanine | High |

| 3-Fluorophenylalanine | Moderate |

| 4-Fluorophenylalanine | Low |

| 2-Chlorophenylalanine | High |

| 3-Chlorophenylalanine | Moderate |

| 4-Chlorophenylalanine | Low |

Yields are relative to the production of the natural pacidamycins.

Conclusion and Future Perspectives

The non-ribosomal peptide synthetase system for pacidamycin biosynthesis represents a paradigm of dissociated and interactive enzymatic machinery. The elucidation of this pathway has not only provided fundamental insights into the biosynthesis of complex natural products but has also opened up exciting avenues for the generation of novel antibiotic derivatives through synthetic biology and combinatorial biosynthesis approaches.

Further research is needed to fully dissect the intricate network of protein-protein interactions that govern the assembly of this dissociated NRPS. Detailed kinetic analysis of each enzymatic step will be crucial for a complete understanding of the pathway's flux and for the rational engineering of the system. The structural elucidation of the individual enzymes and their complexes will provide invaluable atomic-level insights into their catalytic mechanisms and substrate specificities. Ultimately, a deeper understanding of the pacidamycin NRPS will empower the development of new and potent antibiotics to combat the growing threat of antimicrobial resistance.

References

- 1. Revealing the first uridyl peptide antibiotic biosynthetic gene cluster and probing pacidamycin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pnas.org [pnas.org]

- 4. Activation of the Pacidamycin PacL Adenylation Domain by MbtH-Like Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholars.northwestern.edu [scholars.northwestern.edu]

- 6. Nine enzymes are required for assembly of the pacidamycin group of peptidyl nucleoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dissection of the EntF condensation domain boundary and active site residues in nonribosomal peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. SylC catalyzes ureido-bond formation during biosynthesis of the proteasome inhibitor syringolin A - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Total Synthesis of Pacidamycin D and its Analogues: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pacidamycin D is a complex uridylpeptide antibiotic that exhibits potent antibacterial activity, particularly against Pseudomonas aeruginosa. Its unique structure, featuring a labile Z-oxyacyl enamide moiety, presents significant challenges to synthetic chemists. This document provides detailed application notes and experimental protocols for the total synthesis of this compound and its analogues, based on established synthetic routes. The core of the strategy involves the synthesis of two key fragments: a Z-oxyvinyl iodide and a tetrapeptide carboxamide, which are then coupled using a copper-catalyzed reaction. This modular approach allows for the synthesis of various analogues by modifying the tetrapeptide component.

Synthetic Strategy Overview

The total synthesis of this compound is a convergent process that hinges on three main stages:

-

Synthesis of the Uridyl Z-oxyvinyl Iodide: Stereocontrolled construction of the key vinyl iodide fragment derived from uridine.

-

Synthesis of the Tetrapeptide Carboxamide: Stepwise solid-phase or solution-phase synthesis of the peptide backbone.

-

Copper-Catalyzed Cross-Coupling and Deprotection: The crucial C-N bond formation between the vinyl iodide and the tetrapeptide, followed by global deprotection to yield the final product.

The following sections provide detailed protocols and quantitative data for each of these key stages.

Experimental Protocols and Data

Synthesis of the Uridyl Z-oxyvinyl Iodide Fragment

The synthesis of the Z-oxyvinyl iodide is a critical part of the overall strategy, requiring precise stereochemical control.

Table 1: Summary of Key Reactions for the Z-oxyvinyl Iodide Synthesis

| Step | Reaction | Reagents and Conditions | Yield (%) |

| 1 | Protection of Uridine | Acetic Anhydride, Pyridine | 95 |

| 2 | Iodination | Iodine, PPh₃, Imidazole, Toluene | 85 |

| 3 | Elimination | DBU, THF | 92 |

| 4 | Silylation | TBSCl, Imidazole, DMF | 98 |

| 5 | Z-selective Hydrostannylation | Bu₃SnH, AIBN, Benzene | 75 (Z:E > 10:1) |

| 6 | Iododestannylation | I₂, CH₂Cl₂ | 90 |

-